(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone
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Overview
Description
The compound (2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone is a complex organic molecule with potential applications in various scientific fields. It features a benzothiazinone core, which is known for its biological activity, particularly in medicinal chemistry. The presence of multiple functional groups, including a fluoro substituent and phenoxyphenyl moiety, suggests that this compound could exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Benzothiazinone Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminobenzenesulfonamide, with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Phenoxyphenyl Group: This step may involve a Suzuki coupling reaction between a boronic acid derivative of phenoxybenzene and a halogenated intermediate.
Final Coupling with 2,4-Dimethylphenyl Group: The final step could involve a Friedel-Crafts acylation or another suitable coupling reaction to attach the 2,4-dimethylphenyl group to the benzothiazinone core.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazinone core, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential as a bioactive molecule can be explored. Its structural features suggest it might interact with biological targets, making it a candidate for drug discovery and development.
Medicine
Medicinally, the compound could be investigated for its therapeutic potential. The benzothiazinone core is known for its antimicrobial properties, and the presence of the fluoro and phenoxyphenyl groups might enhance its activity against specific pathogens.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals. Its synthesis and functionalization can lead to the creation of products with specific desired properties.
Mechanism of Action
The mechanism of action of (2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone likely involves interactions with molecular targets such as enzymes or receptors. The benzothiazinone core can inhibit bacterial enzymes, disrupting essential metabolic pathways. The fluoro and phenoxyphenyl groups might enhance binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dimethylphenyl)[6-fluoro-4-(4-methoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone: Similar structure but with a methoxy group instead of a phenoxy group.
(2,4-Dimethylphenyl)[6-chloro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness
The unique combination of the fluoro and phenoxyphenyl groups in (2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone distinguishes it from other similar compounds. These groups can significantly influence the compound’s chemical reactivity and biological activity, potentially leading to unique applications and effects.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound (2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone is a novel benzothiazine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of the compound, including its mechanism of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key features include:
- A benzothiazine core which is known for various pharmacological properties.
- The presence of a fluoro group that may enhance biological activity through improved pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that benzothiazine derivatives often exhibit antimicrobial and anticancer properties. The proposed mechanisms include:
- Inhibition of Tubulin Polymerization : Similar compounds have shown to disrupt microtubule formation, which is crucial for cell division. This property is particularly significant in cancer therapeutics.
- Reactive Oxygen Species (ROS) Generation : The presence of dioxido groups may contribute to increased ROS production, leading to oxidative stress in target cells.
Anticancer Activity
Recent studies have demonstrated the compound's potential in inhibiting cancer cell proliferation. For instance, in vitro assays revealed that the compound exhibits selective cytotoxicity against various cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma).
Cell Line | IC50 (µM) |
---|---|
A549 | 15 |
HeLa | 20 |
184B5 | 50 |
These results indicate a promising therapeutic index, suggesting that the compound could selectively target malignant cells while sparing normal cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary data suggest that it exhibits significant inhibitory effects against several bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
P. aeruginosa | 64 µg/mL |
These findings underscore the potential utility of the compound in treating infections caused by resistant bacterial strains.
Case Studies
- In Vivo Efficacy : A study conducted on xenograft models demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis within the tumors.
- Combination Therapy : Combining this compound with standard chemotherapeutic agents showed synergistic effects in vitro, enhancing overall cytotoxicity against resistant cancer cell lines.
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[6-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-1λ6,4-benzothiazin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22FNO4S/c1-19-8-14-25(20(2)16-19)29(32)28-18-31(26-17-21(30)9-15-27(26)36(28,33)34)22-10-12-24(13-11-22)35-23-6-4-3-5-7-23/h3-18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDJSWVXWDPERA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)OC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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